

A Comparative Guide to the Pharmacokinetic Profiles of Aurora Kinase Inhibitors

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This guide provides a comprehensive comparison of the pharmacokinetic profiles of several investigational Aurora kinase inhibitors. The data presented is compiled from various clinical trials to assist researchers in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of these potential therapeutic agents.

Introduction to Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. Their overexpression has been implicated in the pathogenesis of various cancers, making them attractive targets for anticancer drug development. Several small molecule inhibitors targeting Aurora kinases have entered clinical trials. Understanding their pharmacokinetic profiles is essential for optimizing dosing schedules, predicting drug-drug interactions, and ultimately, enhancing their therapeutic potential.

Pharmacokinetic Data Summary

The following tables summarize the key pharmacokinetic parameters of selected Aurora kinase inhibitors from human clinical trials. It is important to note that these parameters can vary depending on the patient population, tumor type, dosing regimen, and analytical methods used.

Table 1: Pharmacokinetics of Alisertib (MLN8237)

Parameter	Value	Population	Dosing Regimen	Source
Tmax (h)	1 - 4	Advanced solid tumors	5-200 mg/day, 7-day cycles	[1]
t1/2 (h)	19.3	Advanced solid tumors	Not specified	[2]
CL/F (L/h)	4.25	Advanced solid tumors	Not specified	[2]
Cmax (μM)	2.9 (at 50 mg)	Advanced solid tumors	50 mg enteric coated tablets	[2]
AUC (μM·h)	20.9 (at 50 mg)	Advanced solid tumors	50 mg enteric coated tablets	[2]
Cmin (μM)	>1 (at steady state)	Advanced solid tumors	50 mg enteric coated tablets	[2]

Table 2: Pharmacokinetics of Danusertib (PHA-739358)

Parameter	Value	Population	Dosing Regimen	Source
t1/2 (h)	18 - 26	Advanced solid tumors	24-hour IV infusion every 14 days	[3]
AUC (μM·h)	6.78±1.84 (90 mg/m ²) to 15.9±8.42 (200 mg/m ²)	CML and Ph+ ALL	3-hour IV infusion daily for 7 days	[4]
Cmax & AUC Accumulation Ratio	1.3 (Cmax), 1.1 (AUC)	CML and Ph+ ALL	3-hour IV infusion daily for 7 days	[4]

Table 3: Pharmacokinetics of Barasertib (AZD1152) and its Active Metabolite (Barasertib-hQPA)

Parameter	Compound	Value	Population	Dosing Regimen	Source
CL (L/h)	Barasertib-hQPA	31.4	Acute Myeloid Leukemia	1200 mg as a 7-day continuous IV infusion	[5]
t _{1/2} , terminal (h)	Barasertib-hQPA	Not specified, but detectable at 408h	Acute Myeloid Leukemia	1200 mg as a 7-day continuous IV infusion	[6]
Plasma Concentration Ratio	Barasertib-hQPA vs. Barasertib	~3-fold higher	Acute Myeloid Leukemia	1200 mg as a 7-day continuous IV infusion	[6][7]

Table 4: Pharmacokinetics of MLN8054

Parameter	Value	Population	Dosing Regimen	Source
T _{max} (h)	1 - 4	Advanced solid tumors	5, 10, 20, 30 or 40 mg once daily for 7 days	[8]
t _{1/2} (h)	30 - 40	Advanced solid tumors	Oral administration	[8]
Bioavailability (rat)	Quantitative	Sprague-Dawley Rat	Oral administration	[9]

Table 5: Pharmacokinetics of GSK1070916A

Parameter	Value	Population	Dosing Regimen	Source
t _{1/2} (h)	8.98 (Day 1)	Advanced/metastatic solid cancers	85 mg/m ² as a 1-hour IV infusion on days 1-5, every 21 days	[10][11]
CL (L/h)	9.2 (Day 1)	Advanced/metastatic solid cancers	85 mg/m ² as a 1-hour IV infusion on days 1-5, every 21 days	[10][11]
AUC _{inf}	10% higher on Day 5 than Day 1	Advanced/metastatic solid cancers	85 mg/m ² as a 1-hour IV infusion on days 1-5, every 21 days	[10][11]

Table 6: Pharmacokinetics of Tozasertib (MK-0457)

Parameter	Value	Population	Dosing Regimen	Source
t _{1/2} (h)	6.6 - 10.2	Advanced solid tumors	24-hour continuous IV infusion	[12][13]
Oral Bioavailability (%)	7.9	Advanced solid tumors	100 mg oral dose	[12][13]

Experimental Protocols

The pharmacokinetic parameters presented above were determined in early-phase clinical trials. Below are summaries of the typical methodologies employed in these studies.

Patient Population

Participants in these studies were typically adult patients with advanced, metastatic, or refractory solid tumors, or specific hematological malignancies like acute myeloid leukemia (AML), chronic myeloid leukemia (CML), and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL)[3][4][5][8]. Key inclusion criteria often included adequate organ function, while exclusion criteria commonly involved significant comorbidities or prior therapies that could interfere with the study drug's evaluation[14].

Dosing and Administration

The Aurora kinase inhibitors were administered either orally or intravenously.

- Oral administration: Alisertib and MLN8054 were given as oral formulations. Dosing schedules varied, for instance, once or twice daily for a specified number of days within a cycle[2][8].
- Intravenous (IV) infusion: Danusertib, Barasertib, GSK1070916A, and Tozasertib were administered via IV infusion. The infusion durations ranged from 1 hour to a continuous 7-day infusion[3][5][10][12].

Dose-escalation schemes were commonly used in Phase I trials to determine the maximum tolerated dose (MTD)[3][8][10].

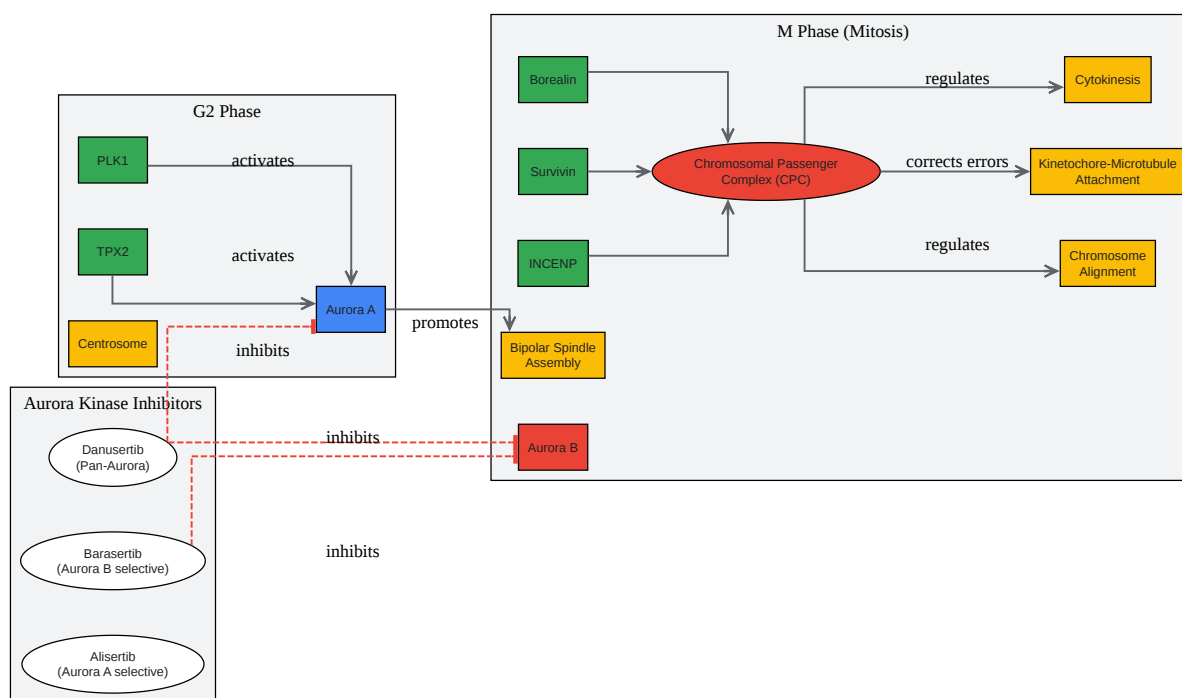
Pharmacokinetic Sampling and Analysis

Blood samples for pharmacokinetic analysis were collected at multiple time points, both during and after drug administration, to characterize the drug's concentration-time profile[8][14].

Plasma concentrations of the parent drug and, in some cases, its major metabolites were quantified using validated bioanalytical methods, predominantly high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS)[15][16][17][18]. Pharmacokinetic parameters such as C_{max}, T_{max}, AUC, half-life, and clearance were then calculated using non-compartmental analysis[3].

Aurora Kinase Signaling Pathway

Aurora kinases are key regulators of cell division. They are involved in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Inhibition of these kinases disrupts these processes, leading to mitotic arrest and apoptosis in cancer cells.



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Caption: Simplified Aurora Kinase Signaling Pathway and points of inhibition.

Conclusion

This guide provides a comparative overview of the pharmacokinetic profiles of several Aurora kinase inhibitors. The data highlights the diversity in their ADME properties, which is crucial for their clinical development. Further research and clinical trials are necessary to fully elucidate the therapeutic potential of these agents and to define optimal dosing strategies for various cancer types. The experimental protocols and the signaling pathway diagram provided herein serve as a valuable resource for researchers in the field of oncology and drug development.

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